Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate
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Overview
Description
Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate is an organic compound with a unique structure that includes both ester and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinylidene group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted hydrazones or thioamides.
Scientific Research Applications
Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thioamide and ester functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A precursor in the synthesis of Ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate.
Thiosemicarbazide: Another precursor used in the synthesis.
Ethyl (ethoxymethylene)cyanoacetate: A compound with similar ester functionality but different reactivity.
Uniqueness
This compound is unique due to its combination of ester and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C5H9N3O2S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
ethyl (2E)-2-(carbamothioylhydrazinylidene)acetate |
InChI |
InChI=1S/C5H9N3O2S/c1-2-10-4(9)3-7-8-5(6)11/h3H,2H2,1H3,(H3,6,8,11)/b7-3+ |
InChI Key |
QSBQYCIPLZUWOW-XVNBXDOJSA-N |
Isomeric SMILES |
CCOC(=O)/C=N/NC(=S)N |
Canonical SMILES |
CCOC(=O)C=NNC(=S)N |
Origin of Product |
United States |
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